molecular formula C11H22N2 B1581760 1-Cycloheptylpiperazine CAS No. 21043-42-5

1-Cycloheptylpiperazine

Cat. No. B1581760
CAS RN: 21043-42-5
M. Wt: 182.31 g/mol
InChI Key: CHSINHUYLALJPT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula for 1-Cycloheptylpiperazine is C11H22N2 . The InChI code for this compound is 1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2 .


Physical And Chemical Properties Analysis

1-Cycloheptylpiperazine has a molecular weight of 182.31 .

Scientific Research Applications

Piperazines are a significant class of compounds in medicinal chemistry and pharmaceuticals . They are the third most common nitrogen heterocycle in drug discovery . Here are some details:

  • Scientific Field : Medicinal Chemistry and Pharmaceuticals .
  • Summary of the Application : Piperazines are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . They are key components of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) and Sildenafil (sold as Viagra) .
  • Methods of Application or Experimental Procedures : The nitrogen atom sites in piperazines serve as hydrogen bond donors/acceptors, tuning the interactions with receptors as well as increasing water solubility and bioavailability . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .
  • Results or Outcomes : The use of piperazines improves the pharmacological and pharmacokinetic profiles of drug candidates .
  • Scientific Field : Organic Synthesis .

    • Summary of the Application : Piperazines are used in the synthesis of various organic compounds . They are key components in the synthesis of quinolines, a class of compounds with diverse biological activities .
    • Methods of Application or Experimental Procedures : The synthesis of piperazine derivatives involves various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results or Outcomes : The synthesis of piperazine derivatives leads to a wide range of biologically active compounds .
  • Scientific Field : Pharmaceuticals .

    • Summary of the Application : 1-Cyclopentylpiperazine is used in the synthesis of new classes of imidazole-free H3 receptor antagonists . It’s also used to prepare a series of estrogen receptor modulators .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
    • Results or Outcomes : The outcomes of these syntheses are new classes of drugs with potential therapeutic applications .
  • Scientific Field : Agrochemicals and Dyestuff .

    • Summary of the Application : 1-Amino-4-cyclopentylpiperazine is an important raw material and intermediate used in the synthesis of agrochemicals and dyestuffs .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
    • Results or Outcomes : The outcomes of these syntheses are new classes of agrochemicals and dyestuffs .
  • Scientific Field : Proteomics Research .

    • Summary of the Application : 1-Cycloheptylpiperazine is used in proteomics research applications .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific research being conducted .
    • Results or Outcomes : The outcomes of these research applications could lead to new insights in the field of proteomics .
  • Scientific Field : Synthesis of PB-28 .

    • Summary of the Application : 1-Cyclohexylpiperazine, a derivative of piperazine, is a precursor for PB-28 .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
    • Results or Outcomes : The outcome of this synthesis is PB-28, a compound with potential applications .

Safety And Hazards

The safety data sheet for a similar compound, 1-Cyclohexylpiperazine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-cycloheptylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSINHUYLALJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355300
Record name 1-cycloheptylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptylpiperazine

CAS RN

21043-42-5
Record name 1-cycloheptylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21043-42-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Kanamitsu, T Osaki, Y Itsuji, M Yoshimura… - Chemical and …, 2007 - jstage.jst.go.jp
… 1-Cycloheptylpiperazine Using ethyl 1-piperazinecarboxylate 38 and 1-bromocycloheptane, it was obtained in a similar manner as that for 35a. 1H-NMR (CDCl3) d: 1.38—1.57 (10H, m)…
Number of citations: 125 www.jstage.jst.go.jp
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
… This example was prepared according to the procedure for compound 6d using commercially available 1-cycloheptylpiperazine. H NMR (500 MHz, CDCl 3 ) δ 0.70 (dd, J = 7.8, 4.4 Hz, …
Number of citations: 28 pubs.acs.org
S Hayashi, K Ohashi, E Nakata, C Emoto - European journal of medicinal …, 2012 - Elsevier
Since the discovery of endogenous nociceptin/orphanin FQ (N/OFQ) peptide and N/OFQ peptide (NOP) receptor [or opioid-receptor-like-1 (ORL1) receptor], the structures, distribution, …
Number of citations: 6 www.sciencedirect.com
C Lagisetti, A Pourpak, T Goronga… - Journal of medicinal …, 2009 - ACS Publications
… A solution of the activated carbonate (6) (4.2 mg, 7.21 μmol) in 1,2-dichloroethane (0.2 mL) was allowed to stir at room temperature as 1-cycloheptylpiperazine (0.21 mL, 0.02 mmol, 0.1 …
Number of citations: 79 pubs.acs.org

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